methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate
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Overview
Description
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate is a complex organic compound with a unique structure that combines a quinoline moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate typically involves multi-step organic reactions. One common method includes the formation of the quinoline ring followed by the introduction of the thiophene moiety. The final step involves the esterification of the benzoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiophene ring can interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[2-(5-phenyl-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
- Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)benzoate
Uniqueness
methyl 2-[2-(5-methylthiophen-2-yl)quinoline-4-amido]benzoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Properties
Molecular Formula |
C23H18N2O3S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H18N2O3S/c1-14-11-12-21(29-14)20-13-17(15-7-3-5-9-18(15)24-20)22(26)25-19-10-6-4-8-16(19)23(27)28-2/h3-13H,1-2H3,(H,25,26) |
InChI Key |
JAIDLXNGYWQMIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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